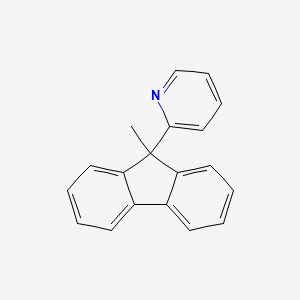
2-(9-Methyl-9H-fluoren-9-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Methyl-9H-fluoren-9-YL)pyridine is a chemical compound that belongs to the class of organic compounds known as fluorenes. Fluorenes are characterized by their fused benzene and cyclopentene rings. This particular compound features a pyridine ring attached to the fluorene structure, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-Methyl-9H-fluoren-9-YL)pyridine typically involves the following steps:
Bromination: The starting material, 9-methyl-9H-fluorene, undergoes bromination to introduce a bromine atom at the desired position.
Formation of Pyridine Ring: The brominated compound is then reacted with pyridine derivatives under specific conditions to form the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions that ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(9-Methyl-9H-fluoren-9-YL)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Different halogenated and alkylated derivatives can be synthesized.
Scientific Research Applications
2-(9-Methyl-9H-fluoren-9-YL)pyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and processes.
Industry: It is utilized in the production of materials and chemicals for various industrial applications.
Mechanism of Action
2-(9-Methyl-9H-fluoren-9-YL)pyridine is similar to other fluorene derivatives, such as 9-methyl-9H-fluorene and 9-fluorenylmethyl chloroformate. its unique structure and properties make it distinct in terms of reactivity and applications. The presence of the pyridine ring adds additional functionality and versatility to the compound.
Comparison with Similar Compounds
9-Methyl-9H-fluorene
9-Fluorenylmethyl chloroformate
9-Methyl-9H-fluoren-2-ylamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
629624-83-5 |
|---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
2-(9-methylfluoren-9-yl)pyridine |
InChI |
InChI=1S/C19H15N/c1-19(18-12-6-7-13-20-18)16-10-4-2-8-14(16)15-9-3-5-11-17(15)19/h2-13H,1H3 |
InChI Key |
DGRGEGVXEKKEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


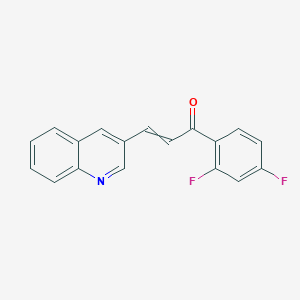
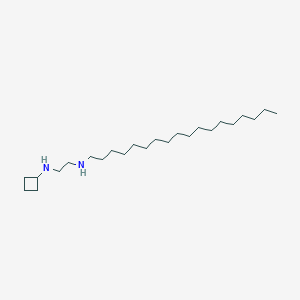
![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)
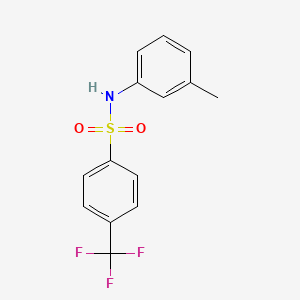
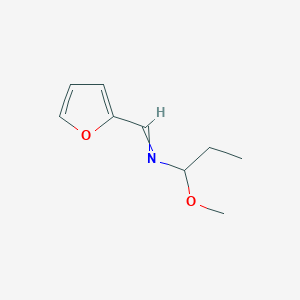
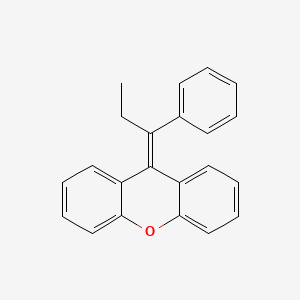
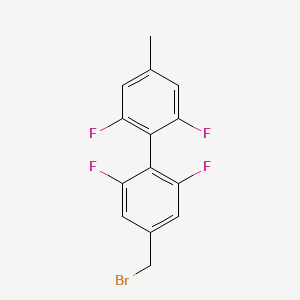
![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
![Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B15169046.png)
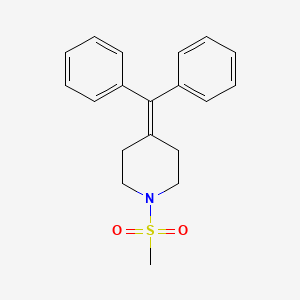
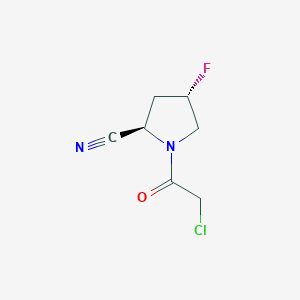
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-](/img/structure/B15169066.png)
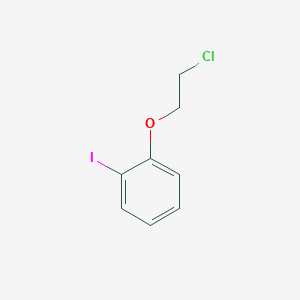
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)-](/img/structure/B15169073.png)
